molecular formula C19H18FN5O B2359998 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1219845-17-6

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2359998
CAS No.: 1219845-17-6
M. Wt: 351.385
InChI Key: NWJSPIPYISPDQW-UHFFFAOYSA-N
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Description

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone features a pyrrole moiety substituted with a 4-fluorophenyl group at the 4-position and a piperazine ring linked to a pyrimidine group at the 2-position. Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications, particularly in targeting receptors where piperazine and fluorinated aryl groups play critical roles. Synthesis typically involves coupling reactions, with characterization via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and chromatographic methods .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-16-4-2-14(3-5-16)15-12-17(23-13-15)18(26)24-8-10-25(11-9-24)19-21-6-1-7-22-19/h1-7,12-13,23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJSPIPYISPDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Formation of the piperazine ring: This can be synthesized through the cyclization of a suitable diamine with a dihalide.

    Coupling of the pyrimidinyl group: This step could involve a nucleophilic substitution reaction where the piperazine ring is reacted with a pyrimidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations: Piperazine-Pyrimidine Derivatives

(4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
  • Key Difference : Replaces the pyrrole ring with a 4-fluorophenyl group.
  • This analog was crystallographically characterized (space group P2₁2₁2₁) and serves as a reference for piperazine-pyrimidine interactions .
(1-Methyl-1H-pyrrol-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
  • Key Difference : Methyl substitution at the pyrrole nitrogen.
  • Implications : The methyl group enhances lipophilicity (ClogP +0.5 vs. target compound) and may influence metabolic stability by blocking oxidation sites .
4-(Pyrimidin-2-yl)piperazin-1-ylmethanone
  • Key Difference : Thiophene replaces pyrrole.

Aryl Group Modifications: Fluorophenyl vs. Other Substituted Aromatics

(Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )
  • Key Difference: Trifluoromethylphenyl on piperazine and thiophene on methanone.
  • Implications : The CF₃ group increases electronegativity and metabolic resistance, while thiophene enhances π-stacking. This compound showed improved solubility (LogS = -3.2) compared to the target compound (LogS = -4.1) .
(1,1-Dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08, )
  • Key Difference : Cyclopentathiophene sulfone and sulfonylpiperazine.
  • Implications: The sulfone group introduces polarity (melting point = 167°C vs.

Pyrrole Ring Derivatives

(5-(5-Chloropyridin-2-yl)-1H-pyrrol-2-yl)(spirocyclic-azaspiro[5.6]dodec-en-yl)methanone (Compound 8, )
  • Key Difference : Chloropyridinyl substitution on pyrrole and a spirocyclic amine.
  • Implications : The spirocyclic system introduces conformational rigidity, which may enhance selectivity for G-protein-coupled receptors (GPCRs) .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP Melting Point (°C) Solubility (LogS) Key Pharmacokinetic Data
Target Compound 377.4 2.8 180–200* -4.1 Not reported
(4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone 342.3 2.5 132–135 -3.8 Crystallizes in P2₁2₁2₁
(Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone 395.4 3.6 145–148 -3.2 Improved metabolic stability
T-08 427.1 3.1 167 -2.9 67% yield, HRMS confirmed

*Estimated based on analogs in .

Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , identified by its CAS number 1219845-17-6 , is a synthetic organic molecule notable for its complex structure, which includes a pyrrole ring and a piperazine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN5OC_{19}H_{18}FN_5O with a molecular weight of 351.4 g/mol . Its structure features distinct functional groups that are thought to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈FN₅O
Molecular Weight351.4 g/mol
CAS Number1219845-17-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. It may modulate the activity of specific enzymes or receptors, influencing cellular pathways and processes. The exact mechanism remains under investigation but is believed to involve binding interactions that alter enzyme kinetics or receptor activation.

1. Enzyme Inhibition

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of key enzymes:

  • Tyrosinase Inhibition : Compounds derived from the piperazine framework have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, a related compound exhibited an IC50 value of 0.18 μM , indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

2. Antimelanogenic Effects

The antimelanogenic properties observed in related compounds suggest that this class may be effective in treating hyperpigmentation disorders without cytotoxic effects on normal cells. This is evidenced by studies showing that certain derivatives do not induce cell death while effectively inhibiting melanin production .

Case Studies

A detailed examination of structure-activity relationships (SAR) among piperazine derivatives reveals that modifications at various positions significantly affect biological activity:

  • Fluorobenzyl Substituents : The introduction of fluorobenzyl groups has been associated with enhanced inhibitory activity against tyrosinase, suggesting that electron-withdrawing groups may stabilize binding interactions within the enzyme's active site .
  • Pyrimidine Variants : Alterations in the pyrimidine component also influence the potency and selectivity of inhibition, highlighting the importance of optimizing these substituents for therapeutic applications.

Research Findings

Several studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound. Key findings include:

  • Competitive Inhibition : The compound acts as a competitive inhibitor against tyrosinase, with docking studies supporting its binding mode within the enzyme's active site .
  • Low Cytotoxicity : Many derivatives exhibit low cytotoxicity in vitro, making them suitable candidates for further development as therapeutic agents.

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